![molecular formula C16H18N2OS B7460371 [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7460371.png)
[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone
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Overview
Description
[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone, also known as BPCBM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPCBM is a cyclopropyl-containing compound that has been shown to exhibit neuroprotective effects in various in vitro and in vivo models.
Mechanism of Action
The exact mechanism of action of [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone is not fully understood, but it is thought to act through multiple pathways. [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone increases the levels of acetylcholine in the brain, which is thought to contribute to its neuroprotective effects. [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone can protect neuronal cells from oxidative stress and apoptosis. In vivo studies have shown that [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone can improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases. [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has also been shown to have anti-inflammatory effects in vitro and in vivo, making it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone in lab experiments is its relative ease of synthesis. [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone can be synthesized on a large scale with high purity, making it a cost-effective compound for research purposes. Another advantage of [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone is its neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of using [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone in lab experiments is its relatively limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone. One area of research could be the development of more soluble derivatives of [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone, which could make it easier to work with in lab experiments. Another area of research could be the investigation of [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone's potential as a treatment for other neurological and inflammatory diseases. Finally, further studies could be conducted to elucidate the exact mechanism of action of [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone, which could lead to the development of more effective treatments for neurodegenerative and inflammatory diseases.
Synthesis Methods
The synthesis of [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone involves the reaction of 3-(1,3-benzothiazol-2-yl)piperidine with cyclopropylcarbonyl chloride in the presence of a base. The reaction yields [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone as a white solid with a purity of over 95%. The synthesis is relatively simple and can be performed on a large scale, making [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone an attractive compound for research purposes.
Scientific Research Applications
[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has been studied extensively for its potential applications in scientific research. The compound has been shown to exhibit neuroprotective effects in various in vitro and in vivo models, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as multiple sclerosis and rheumatoid arthritis.
properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(11-7-8-11)18-9-3-4-12(10-18)15-17-13-5-1-2-6-14(13)20-15/h1-2,5-6,11-12H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOVGWSJGUBCLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone |
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